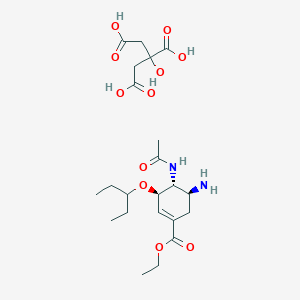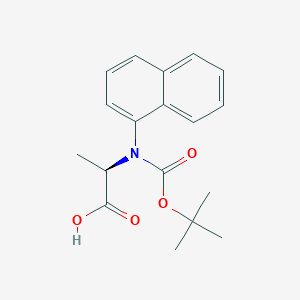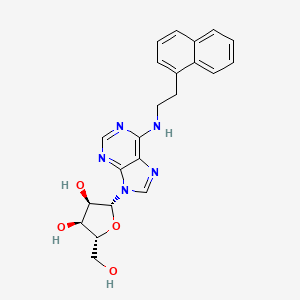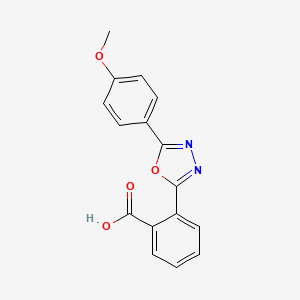
Oseltamivir citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir citrate is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. This compound functions as a neuraminidase inhibitor, which prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir citrate involves several key steps. The starting material is shikimic acid, which undergoes a series of chemical transformations including protection, oxidation, and reduction reactions. The key steps include:
Protection of hydroxyl groups: Shikimic acid is protected using acetonide.
Oxidation: The protected shikimic acid is oxidized to form an intermediate compound.
Reduction: The intermediate is reduced to form a cyclohexene derivative.
Amination: Introduction of an amino group to form the desired amine.
Esterification: The amine is esterified to form oseltamivir.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Fermentation: Production of shikimic acid through fermentation.
Chemical synthesis: Conversion of shikimic acid to oseltamivir through a series of chemical reactions.
Purification: Purification of the final product to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oseltamivir citrate undergoes various chemical reactions, including:
Hydrolysis: Oseltamivir phosphate is hydrolyzed to its active form, oseltamivir carboxylate.
Oxidation and Reduction: These reactions are involved in the synthesis process.
Substitution: Amination and esterification are key substitution reactions in the synthesis.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation steps.
Reducing agents: Used in the reduction steps.
Aminating agents: Used to introduce the amino group.
Esterifying agents: Used in the esterification step.
Major Products Formed
Oseltamivir carboxylate: The active metabolite formed after hydrolysis.
Intermediate compounds: Formed during the synthesis process.
Applications De Recherche Scientifique
Oseltamivir citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antiviral agents.
Biology: Studied for its effects on viral replication and infection mechanisms.
Medicine: Extensively used in the treatment and prevention of influenza.
Industry: Used in the development of antiviral drugs and formulations
Mécanisme D'action
Oseltamivir citrate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus within the respiratory tract. The molecular target is the neuraminidase enzyme, and the pathway involves competitive inhibition of the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Oseltamivir citrate is unique due to its oral bioavailability and ease of administration compared to other neuraminidase inhibitors like zanamivir, which is inhaled. It is also effective against both influenza A and B viruses, making it a versatile antiviral agent .
Propriétés
Formule moléculaire |
C22H36N2O11 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28N2O4.C6H8O7/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+,15+;/m0./s1 |
Clé InChI |
RTTTXRYICWJNLK-ONAKXNSWSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)


![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)


